![molecular formula C25H31N3O2 B2424011 4-{1-[2-(2,3-Dimethylphenoxy)ethyl]benzimidazol-2-yl}-1-butylpyrrolidin-2-one CAS No. 912896-40-3](/img/structure/B2424011.png)
4-{1-[2-(2,3-Dimethylphenoxy)ethyl]benzimidazol-2-yl}-1-butylpyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a semiconducting organic molecule with a π-conjugated polycyclic system . It is a strong electron donor molecule that can be used for n-type doping . It shows conductivity of 2 × 10 −3 S/cm as a dopant . It is mainly used as a semiconductor-based polymer for the fabrication of electronic devices, which include organic thin film transistors (OTFTs), polymeric solar cells (PSCs), and organic light emitting diodes (OLEDs) .
Synthesis Analysis
The synthesis of similar compounds involves the reaction of 1,3-dihydro-2H-1,3-benzimidazole-2-thione with 4-fluorobenzaldehyde in DMSO to get 4-[(1H-benzimidazol-2-yl)sulfanyl]benzaldehyde . The obtained aldehyde is then reacted with thiosemicarbazide in ethanol at reflux temperature .Molecular Structure Analysis
The molecular structure of this compound is established by NMR spectroscopy (1H, 13C), mass spectrometry, and infrared spectroscopy . It contains a benzimidazole nucleus, which is a constituent of many bioactive heterocyclic compounds .Chemical Reactions Analysis
The compound is a strong electron donor and can be used for n-type doping . It shows conductivity of 2 × 10 −3 S/cm as a dopant . The compound also acts as a reagent for the reductive transformation of organic compounds .Physical And Chemical Properties Analysis
The compound is a solid and shows a high degree of stability under ambient conditions . It forms a transparent and homogeneous film in TFTs .Scientific Research Applications
- This methodology has been applied to the preparation of 1-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one . Despite moderate yield due to the retro-Michael reaction, both synthetic reactions (chalcone preparation and triazole Michael-addition) exhibit good green metrics .
- The compound’s structure suggests potential antimicrobial properties. Researchers have synthesized related derivatives and evaluated their activity against various cell lines, including HEPG2 (human liver carcinoma) and PC12 (rat adrenal medulla) cells .
- LC-MS analysis of compounds related to this structure has been performed using an Agilent 1100 HPLC apparatus with diode array and mass-selective detectors. This analytical technique provides insights into the compound’s behavior and interactions .
- The final product exhibits a THQ half-chair conformation , with the aryl substituents in a cis-configuration. Understanding its conformational preferences informs its reactivity and potential applications .
- These compounds have been explored as components in formulations for fungicides, bactericides, and herbicides .
- The aza-Michael reaction, a powerful synthetic tool, provides access to β-aminocarbonyl derivatives—precursors of bioactive compounds. This compound’s unique structure may contribute to this field .
Catalysis and Organic Synthesis
Antimicrobial Activity
LC-MS Analysis
Structural Conformation Studies
β-Azolyl Ketones and Biological Effects
Bioactive Compound Exploration
Mechanism of Action
properties
IUPAC Name |
1-butyl-4-[1-[2-(2,3-dimethylphenoxy)ethyl]benzimidazol-2-yl]pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31N3O2/c1-4-5-13-27-17-20(16-24(27)29)25-26-21-10-6-7-11-22(21)28(25)14-15-30-23-12-8-9-18(2)19(23)3/h6-12,20H,4-5,13-17H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COHXBAXJXYUIMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1CC(CC1=O)C2=NC3=CC=CC=C3N2CCOC4=CC=CC(=C4C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{1-[2-(2,3-Dimethylphenoxy)ethyl]benzimidazol-2-yl}-1-butylpyrrolidin-2-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


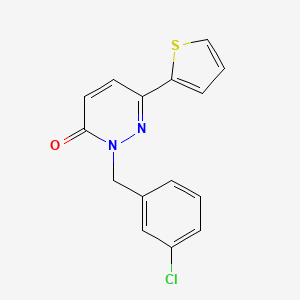
![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)acetamide](/img/structure/B2423932.png)
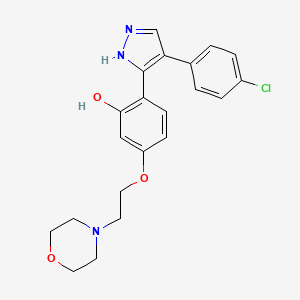

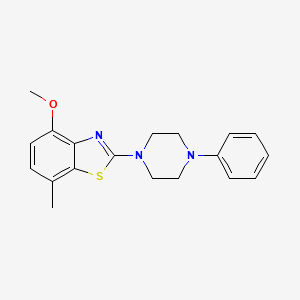
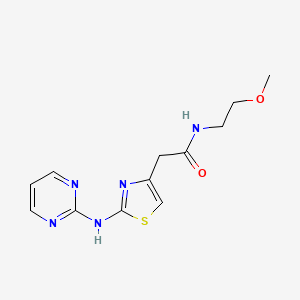

![Ethyl 2-[(4-fluoro-1,3-benzothiazol-2-yl)amino]-1,3-benzothiazole-6-carboxylate](/img/structure/B2423944.png)
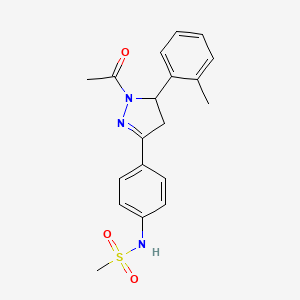
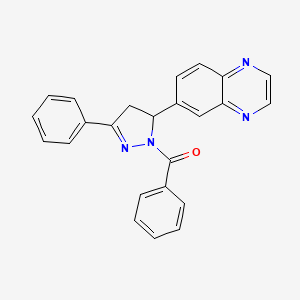

![Benzo[d]thiazol-2-yl(5-(pyridin-4-yl)indolin-1-yl)methanone](/img/structure/B2423949.png)
![2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-N-(2-fluorophenyl)acetamide](/img/structure/B2423950.png)